MCPA-trolamine

Description

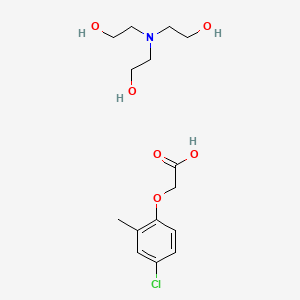

Structure

2D Structure

Properties

CAS No. |

42459-68-7 |

|---|---|

Molecular Formula |

C15H24ClNO6 |

Molecular Weight |

349.81 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H9ClO3.C6H15NO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-4-1-7(2-5-9)3-6-10/h2-4H,5H2,1H3,(H,11,12);8-10H,1-6H2 |

InChI Key |

LWZVSTQWRNKGPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MCPA-trolamine: Chemical Structure, Properties, and Mode of Action

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-trolamine is the triethanolamine salt of 2-methyl-4-chlorophenoxyacetic acid (MCPA). MCPA is a potent and selective systemic herbicide widely used in agriculture to control broadleaf weeds in cereal crops, pasture, and turf.[1] As a member of the phenoxyalkanoic acid class of herbicides, MCPA mimics the action of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and environmental fate of this compound.

Chemical Structure and Properties

This compound is formed by the neutralization of the acidic MCPA with the base trolamine (triethanolamine). This salt formulation enhances the solubility and handling characteristics of the active ingredient, MCPA.

Chemical Structure of this compound

Caption: Ionic association of MCPA and Trolamine.

Physicochemical Properties

The following tables summarize the key physicochemical properties of MCPA and trolamine. Data for the specific salt, this compound, is limited, and its properties are largely derived from its constituent components.

Table 1: Physicochemical Properties of MCPA

| Property | Value | Reference |

| IUPAC Name | (4-chloro-2-methylphenoxy)acetic acid | [1] |

| CAS Number | 94-74-6 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | White to light brown solid | [1] |

| Melting Point | 114-118 °C | [1] |

| Water Solubility | 825 mg/L (at 23 °C) | [1] |

| Density | 1.18-1.21 g/cm³ | [1] |

Table 2: Physicochemical Properties of Trolamine (Triethanolamine)

| Property | Value | Reference |

| IUPAC Name | 2,2',2''-Nitrilotri(ethan-1-ol) | |

| CAS Number | 102-71-6 | |

| Molecular Formula | C₆H₁₅NO₃ | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | Colorless, viscous liquid | |

| Melting Point | 17.9-21 °C | |

| Boiling Point | 335 °C | |

| Water Solubility | Miscible | |

| Density | 1.124 g/mL (at 25 °C) |

Mechanism of Action: Synthetic Auxin Pathway

MCPA is a synthetic auxin herbicide that disrupts plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, MCPA overwhelms the plant's natural auxin regulatory mechanisms, leading to a cascade of events that result in plant death.

The primary mode of action involves the perception of the synthetic auxin by specific receptor complexes, primarily the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB).[2][3][4] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.[2][3][4] The degradation of these repressors derepresses Auxin Response Factors (ARFs), which in turn activate the transcription of a multitude of auxin-responsive genes.[2][3]

This leads to several downstream effects, including:

-

Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting of stems and petioles), leaf cupping, and stem thickening.

-

Ethylene Biosynthesis: Increased transcription of ACC synthase, a key enzyme in ethylene production, contributes to senescence and tissue damage.

-

Abscisic Acid (ABA) Accumulation: Upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis, leads to stomatal closure and general stress responses.[5]

-

Production of Reactive Oxygen Species (ROS): The hormonal imbalance and metabolic disruption lead to oxidative stress and cellular damage.[2]

Caption: Simplified signaling pathway of MCPA.

Experimental Protocols

The evaluation of this compound's herbicidal efficacy and toxicological profile follows standardized experimental protocols.

Herbicide Efficacy Trials

Field or greenhouse trials are conducted to assess the efficacy of this compound on target weed species. A generalized protocol is as follows:

-

Experimental Design: A randomized complete block design with multiple replications is typically used.

-

Plot Establishment: Plots of a defined size are established in an area with a natural and uniform infestation of the target broadleaf weeds.

-

Treatments: this compound is applied at various rates, often compared with a negative control (untreated) and a positive control (a standard commercial herbicide).

-

Application: The herbicide is applied using a calibrated sprayer to ensure uniform coverage. Application timing is critical and usually corresponds to a specific growth stage of the weeds.

-

Efficacy Assessment: Weed control is visually assessed at set intervals after application (e.g., 7, 14, 28 days). Assessment is typically a percentage rating of weed control compared to the untreated plots. Weed biomass (dry weight) may also be collected for quantitative analysis.

-

Crop Tolerance: In crop-based trials, the tolerance of the crop to the herbicide is also assessed by observing any signs of phytotoxicity.

-

Data Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Caption: Generalized workflow for a herbicide efficacy trial.

Toxicological Studies

Toxicological evaluation of MCPA and its formulations is conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example: Acute Oral Toxicity (Following OECD Guideline 401)

-

Test Animals: Typically, young adult rats of a standard laboratory strain are used.

-

Dosage: The test substance is administered in a single dose by gavage. A range of dose levels is used to determine the dose that is lethal to 50% of the test animals (LD50).

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint is the LD50 value. Other observations include changes in body weight, clinical signs of toxicity, and gross necropsy findings at the end of the study.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Toxicological Profile

The toxicity of MCPA has been evaluated in a range of organisms. It is generally considered to be of low to moderate acute toxicity to mammals.

Table 3: Mammalian Toxicity of MCPA

| Study Type | Species | Endpoint | Value (mg/kg bw) | Reference |

| Acute Oral LD50 | Rat | LD50 | 500-1200 | [6] |

| Acute Dermal LD50 | Rat | LD50 | >2000 | [6] |

| Chronic Toxicity | Mouse | NOAEL | 16 | [6] |

| Reproductive Toxicity | Rat | NOAEL | 12 | [6] |

| Developmental Toxicity | Rabbit | NOAEL | 15 (maternal) | [6] |

Table 4: Ecotoxicological Profile of MCPA

| Organism | Endpoint | Value | Reference |

| Bobwhite Quail | Acute Oral LD50 | 377 mg/kg | [7] |

| Rainbow Trout | 96-hr LC50 | 117-232 mg/L | [7] |

| Freshwater Invertebrates | - | Practically non-toxic | [7] |

| Bees | Oral LD50 | 104 µ g/bee | [7] |

Environmental Fate

MCPA is moderately persistent in the soil environment, with a typical half-life of around 24 days, though this can vary depending on soil type, temperature, and moisture.[1] It is relatively mobile in soil and has the potential to leach into groundwater.[1] In the aquatic environment, MCPA is susceptible to microbial degradation.

Conclusion

This compound is an effective and widely used herbicide due to its selective action against broadleaf weeds and its systemic properties. Its mechanism of action as a synthetic auxin is well-characterized, involving the disruption of normal hormonal signaling pathways in plants. While it exhibits low to moderate acute toxicity to mammals, its potential for environmental contamination, particularly in water sources, necessitates careful management and adherence to application guidelines. Further research into the specific properties and environmental behavior of the trolamine salt form will continue to enhance our understanding and responsible use of this important agricultural tool.

References

In-Depth Technical Guide: Laboratory Synthesis and Purification of MCPA-Trolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of MCPA-trolamine for laboratory applications. The document details the chemical background, a robust synthesis protocol, purification methodologies, and analytical characterization techniques. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used phenoxy herbicide. For various research and developmental purposes, it is often converted into its more water-soluble salt forms. This compound, the salt of MCPA and triethanolamine (trolamine), offers enhanced solubility and stability, making it suitable for formulation studies and biological assays. This guide outlines a reliable method for the synthesis and purification of this compound on a laboratory scale.

Chemical Background

The synthesis of this compound is an acid-base neutralization reaction. The acidic carboxylic group of MCPA reacts with the basic tertiary amine of triethanolamine to form the corresponding ammonium salt.

Chemical Reaction:

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying solid organic compounds.

Recrystallization Protocol

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For amine salts of carboxylic acids, polar solvents or solvent mixtures are often effective.

-

Solvent Selection: Screen various solvents and solvent mixtures to find a suitable system. Potential candidates include ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water.

-

Dissolution: Dissolve the crude this compound product in a minimal amount of the chosen hot solvent system.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and quantifying any residual MCPA.

| Parameter | Value/Description |

| Column | Spherisorb S5 ODS2, 50 mm x 4.6 mm ID [1] |

| Mobile Phase | 0.1% Aqueous phosphoric acid: methanol (40:60) [1] |

| Flow Rate | 1 ml/min [1] |

| Detection | UV at 280 nm [1] |

| Expected Retention Time for MCPA | Approximately 3 minutes [1] |

Note: The retention time for this compound may differ from that of MCPA. It is advisable to run standards of both MCPA and triethanolamine for comparison.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the synthesized this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for both the MCPA and triethanolamine moieties. Key absorptions would include the carboxylate (COO-) stretch, aromatic C-H and C=C stretches, and the O-H and C-N stretches from the triethanolamine portion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum should display signals corresponding to the aromatic and methyl protons of the MCPA moiety, as well as the methylene protons of the triethanolamine cation.

-

13C NMR: The carbon NMR spectrum will show distinct signals for all unique carbon atoms in the this compound salt.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the this compound salt and to provide information about its fragmentation pattern, further confirming its identity.

Data Presentation

The following tables summarize the key physical and chemical properties of the reactants and the expected product.

Table 1: Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |

| MCPA | C9H9ClO3 | 200.62 | White to light brown crystalline solid |

| Triethanolamine | C6H15NO3 | 149.19 | Colorless viscous liquid |

Table 2: Properties of this compound

| Property | Value |

| Formula | C15H24ClNO6 |

| Molecular Weight ( g/mol ) | 349.81 |

| Appearance | Expected to be a white to off-white solid |

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound in a laboratory setting. By following the outlined protocols and utilizing the specified analytical techniques, researchers can obtain a high-purity product suitable for a variety of scientific applications. Adherence to standard laboratory safety procedures is paramount throughout all experimental work.

References

MCPA-trolamine mechanism of action in broadleaf weeds

An In-depth Technical Guide on the Core Mechanism of Action of MCPA-trolamine in Broadleaf Weeds

Abstract

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide used for the post-emergence control of broadleaf weeds in various agricultural and turf settings.[1][2][3][4] The trolamine salt formulation of MCPA enhances its solubility and absorption into the plant. However, the herbicidal activity is mediated by the MCPA acid anion after it dissociates within the plant.[5] This guide delineates the core mechanism of action of MCPA, focusing on its role as a synthetic auxin mimic. It details the molecular signaling cascade, downstream physiological effects, and methodologies for studying these processes.

Introduction: The Role of Synthetic Auxins

MCPA belongs to the phenoxyacetic acid class of herbicides, which function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[5][6][7] Natural auxins are crucial regulators of plant growth, controlling processes such as cell division, elongation, and differentiation.[8] Synthetic auxins like MCPA induce a state of hormonal overdose in susceptible dicotyledonous (broadleaf) plants.[7][9] This hormonal imbalance leads to a cascade of disruptive effects, including uncontrolled cell division and elongation, epinasty (twisting of stems and leaves), and ultimately, plant death, while monocotyledonous plants (grasses) remain relatively unaffected.[1][5][10]

Pharmacodynamics and Molecular Mechanism of Action

The herbicidal action of MCPA is a multi-step process that begins with its absorption and culminates in catastrophic disruption of regulated growth.

Absorption and Translocation

MCPA is absorbed through the leaves and roots of the weed and is systematically translocated throughout the plant via the phloem and xylem to regions of active growth, known as meristematic tissues.[1][6][11][12] This systemic movement ensures that the herbicide reaches its sites of action in the shoot tips, root tips, and vascular tissues.[8]

The Core Molecular Signaling Pathway

Once inside the plant cell, MCPA mimics IAA by binding to specific auxin receptors. The core of this pathway involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[13][14]

The signaling cascade proceeds as follows:

-

Receptor Binding: MCPA binds to the TIR1/AFB receptor, acting as a "molecular glue" that stabilizes the interaction between the receptor and a family of repressor proteins known as Aux/IAA .[13][14]

-

Ubiquitination of Repressors: This stabilized binding targets the Aux/IAA repressor for polyubiquitination by the SCFTIR1/AFB complex.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.[13]

-

Activation of Transcription: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs) , which are transcription factors that were previously inhibited by the Aux/IAA proteins.

-

Gene Expression: Freed ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of early-response auxin genes, activating their transcription. This leads to a massive, uncontrolled expression of genes involved in cell growth, division, and other processes.

Physiological and Biochemical Consequences

The massive upregulation of auxin-responsive genes leads to several key physiological disruptions.

Uncontrolled Growth

The most visible effect of MCPA is the uncontrolled, unsustainable growth it induces.[6] This includes abnormal cell elongation and division, leading to the characteristic symptoms of epinasty, stem and petiole twisting, leaf cupping, and callus formation on stems.[1][10] This rapid growth diverts the plant's metabolic reserves, damaging repair mechanisms and ultimately exhausting the plant.[5]

Induction of Ethylene Biosynthesis

A critical downstream effect of auxin overdose is the stimulation of ethylene production.[8] Auxins induce the transcription of genes encoding ACC synthase (ACS) and ACC oxidase (ACO) , the key enzymes in the ethylene biosynthesis pathway.[15][16] The resulting "stress ethylene" contributes significantly to the herbicidal symptoms, including epinasty, chlorosis (yellowing), and senescence (aging).[17]

Disruption of Vascular Tissues

The uncontrolled proliferation of cells, particularly in the vascular tissues (phloem and xylem), leads to blockages. This disrupts the transport of water, nutrients, and sugars throughout the plant, effectively starving the meristems and contributing to the plant's death.[8]

Quantitative Data Summary

While comprehensive dose-response data is specific to weed species and environmental conditions, the following tables summarize key quantitative parameters found in the literature.

Table 1: Herbicide Efficacy and Phytotoxicity

| Parameter | Plant Species | Value | Observation | Reference |

|---|---|---|---|---|

| IC₅₀ (Root Length) | Lepidium sativum | Lower than shoot IC₅₀ | Roots are more sensitive to MCPA-induced growth inhibition than shoots. | [10][11] |

| IC₅₀ (Shoot Length) | Lepidium sativum | 1.88 to 60-fold higher than root IC₅₀ | Shoots exhibit greater tolerance to the direct inhibitory effects of MCPA. | [10][11] |

| Boll Number Reduction | Gossypium hirsutum (Cotton) | 75-80% | Caused by drift exposure to MCPA-Na at seedling/budding stages. | [18] |

| Single Boll Weight Reduction | Gossypium hirsutum (Cotton) | 36-46% | Caused by drift exposure to MCPA-Na at seedling/budding stages. |[18] |

Table 2: Environmental and Physiological Parameters

| Parameter | Medium/Condition | Value | Significance | Reference |

|---|---|---|---|---|

| Soil Half-life | Typical soil conditions | ~24 days | Indicates moderate persistence in soil, dependent on moisture and temperature. | [6] |

| Freundlich Adsorption (Kf) | Soil | 0.94 | Low value indicates that MCPA is not strongly adsorbed to soil particles. | [6] |

| Ethylene Production Increase | Mandevilla sanderi | 100-130% | Increase in flower/bud abscission upon exposure to ethylene-inducing agents. | [19] |

| Ethylene Evolution | Lycopersicon esculentum (Tomato) | Pronounced increase at >150 nL L⁻¹ O₃ | Demonstrates rapid induction of ethylene synthesis under abiotic stress. |[16] |

Key Experimental Protocols

The study of MCPA's mechanism of action relies on specific biochemical and physiological assays.

Protocol: Measurement of Ethylene Production by Gas Chromatography

This protocol is designed to quantify the rate of ethylene production from plant tissue following herbicide treatment.

1. Plant Material and Treatment:

-

Grow susceptible broadleaf weed seedlings (e.g., Arabidopsis thaliana or Sinapis arvensis) in a controlled environment.

-

Apply this compound solution at a predetermined concentration (e.g., the field-recommended rate) via foliar spray. Use a control group sprayed only with the carrier solution.

2. Sample Incubation:

-

At various time points post-treatment (e.g., 2, 4, 8, 24 hours), excise a known mass of leaf tissue (e.g., 1 gram).

-

Place the tissue into a small, gas-tight vial (e.g., 10 mL glass vial) and seal it with a septum cap.

-

Incubate the vials under controlled light and temperature for a fixed period (e.g., 1-2 hours) to allow ethylene to accumulate in the headspace.

3. Gas Chromatography (GC) Analysis:

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Photoionization Detector (PID), which are highly sensitive to hydrocarbons like ethylene.[20]

-

Headspace Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from the vial through the septum.

-

Injection: Immediately inject the gas sample into the GC injection port.

-

Separation: The gas is carried by an inert carrier gas (e.g., Helium) through a packed column (e.g., alumina) that separates ethylene from other volatile compounds.

-

Detection and Quantification: The detector generates a signal as ethylene elutes from the column. The peak area is proportional to the ethylene concentration. Calculate the concentration by comparing the peak area to a standard curve generated from known ethylene standards.

-

Data Expression: Express the results as nL of ethylene produced per gram of fresh weight per hour (nL g⁻¹ h⁻¹).

Protocol: Quantification of Auxins (MCPA/IAA) in Plant Tissue

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) for the sensitive quantification of auxin compounds.[21][22][23]

1. Tissue Harvesting and Homogenization:

-

Harvest ~50-100 mg of fresh plant tissue from control and MCPA-treated plants.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Add a pre-chilled extraction buffer (e.g., isopropanol/water/HCl) and a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA or a synthesized ¹³C-MCPA).

-

Homogenize the tissue using a bead beater or mortar and pestle.

2. Analyte Extraction and Purification:

-

Centrifuge the homogenate to pellet cell debris.

-

Collect the supernatant containing the extracted auxins.

-

Perform a solid-phase extraction (SPE) to purify and concentrate the auxins. Use a C18 or similar reversed-phase SPE cartridge.

-

Elute the purified auxins from the cartridge with a solvent like methanol or acetonitrile.

3. LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

LC Separation: Separate the compounds on a C18 reversed-phase column using a gradient of acidified water and acetonitrile.

-

MS/MS Detection: Analyze the eluting compounds using the mass spectrometer in Selected Reaction Monitoring (SRM) mode. This involves selecting the specific precursor ion for MCPA (or IAA) and its characteristic product ion, providing high specificity and sensitivity.

-

Quantification: Calculate the concentration of endogenous MCPA/IAA based on the ratio of the analyte peak area to the peak area of the known amount of the co-eluting internal standard.

Conclusion

The mechanism of action of this compound is a classic example of herbicidal activity through mimicry of a natural plant hormone. By hijacking the plant's own auxin signaling pathway, MCPA induces a cascade of uncontrolled gene expression that leads to catastrophic physiological disruptions, including unsustainable growth, ethylene production, and vascular system failure. This targeted action against the growth regulation system of broadleaf weeds explains its high efficacy and selectivity. Understanding the detailed molecular and biochemical steps in this process is crucial for managing herbicide resistance and developing new herbicidal technologies.

References

- 1. doctorwoodland.com [doctorwoodland.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 4. jindunchemistry.com [jindunchemistry.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. MCPA - Wikipedia [en.wikipedia.org]

- 7. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 8. cdn.nufarm.com [cdn.nufarm.com]

- 9. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fao.org [fao.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diverse roles of ethylene in maize growth and development, and its importance in shaping plant architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethylene Synthesis Regulated by Biphasic Induction of 1-Aminocyclopropane-1-Carboxylic Acid Synthase and 1-Aminocyclopropane-1-Carboxylic Acid Oxidase Genes Is Required for Hydrogen Peroxide Accumulation and Cell Death in Ozone-Exposed Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijair.org [ijair.org]

- 20. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into MCPA-Trolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCPA-trolamine, a salt formed from the phenoxy herbicide MCPA and the organic amine trolamine (triethanolamine), presents a unique profile for various applications, including its use as a corrosion inhibitor. Understanding its molecular structure and properties through spectroscopic analysis is crucial for its development and application. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also presented. Furthermore, the herbicidal mode of action of the parent compound, MCPA, is elucidated through a signaling pathway diagram, offering insights into its biological activity.

Introduction

MCPA (2-(4-chloro-2-methylphenoxy)acetic acid) is a widely used systemic phenoxy herbicide.[1] Its salt form with triethanolamine, this compound, has been synthesized and characterized, showing potential as a corrosion inhibitor for steel in acidic media. The formation of the salt involves the reaction of the carboxylic acid group of MCPA with the amine group of triethanolamine. A thorough spectroscopic analysis is essential to confirm the structure of this salt and to understand its chemical properties. This guide synthesizes the available spectroscopic data and methodologies for the characterization of this compound.

Spectroscopic Data

While a complete, publicly available dataset for this compound is not readily accessible, the following tables summarize the expected and reported spectroscopic characteristics based on the analysis of its constituent parts, MCPA and triethanolamine, and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables predict the ¹H and ¹³C NMR chemical shifts for this compound in a suitable solvent like DMSO-d₆. These predictions are based on the known spectra of MCPA and triethanolamine and the expected changes upon salt formation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (MCPA) | 6.8 - 7.5 | Multiplet | 3H |

| -OCH₂- (MCPA) | ~4.7 | Singlet | 2H |

| -CH₃ (MCPA) | ~2.3 | Singlet | 3H |

| -CH₂- (Triethanolamine) | 2.5 - 3.5 | Multiplet | 12H |

| -OH (Triethanolamine) | Variable | Broad Singlet | 3H |

| -NH⁺- (Triethanolamine) | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) (MCPA) | ~170 |

| Aromatic C-O (MCPA) | ~155 |

| Aromatic C-Cl (MCPA) | ~128 |

| Aromatic CH (MCPA) | 115 - 130 |

| Aromatic C-CH₃ (MCPA) | ~130 |

| -OCH₂- (MCPA) | ~65 |

| -CH₃ (MCPA) | ~16 |

| -CH₂-N (Triethanolamine) | ~57 |

| -CH₂-OH (Triethanolamine) | ~59 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The formation of the this compound salt is expected to result in characteristic changes in the IR spectrum, particularly in the region of the carboxylic acid and amine groups.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3500 (broad) | O-H stretch | Hydroxyl groups (Triethanolamine) |

| 2800-3000 | C-H stretch | Aliphatic and Aromatic |

| ~1600 | C=O stretch (asymmetric) | Carboxylate (MCPA salt) |

| ~1400 | C=O stretch (symmetric) | Carboxylate (MCPA salt) |

| 1450-1600 | C=C stretch | Aromatic ring (MCPA) |

| 1000-1300 | C-O stretch | Ether and Alcohol |

| 1000-1250 | C-N stretch | Amine (Triethanolamine) |

| 600-800 | C-Cl stretch | Aryl halide (MCPA) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Assignment |

| [M+H]⁺ of MCPA | 201.02 |

| [M-H]⁻ of MCPA | 199.01 |

| [M+H]⁺ of Triethanolamine | 150.1 |

| Molecular Ion of this compound | Expected to be unstable, showing fragments of MCPA and Triethanolamine |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A solution of triethanolamine in an appropriate solvent (e.g., ethanol) is added dropwise to a stirred solution of MCPA in the same solvent at room temperature. The reaction mixture is then stirred for a specified period, and the resulting salt is isolated by filtration or evaporation of the solvent.

NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

-

Data Analysis: Analyze the mass-to-charge ratios of the detected ions to identify the molecular ions and fragment ions.

Herbicidal Mode of Action of MCPA

MCPA acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants. The following diagram illustrates the simplified logical workflow of MCPA's herbicidal action.

Caption: Logical workflow of MCPA's herbicidal action as a synthetic auxin.

Conclusion

References

An In-depth Technical Guide to the Solubility of MCPA-Trolamine in Organic Solvents

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature, technical data sheets, and patents did not yield specific quantitative solubility data for MCPA-trolamine in various organic solvents. This guide, therefore, provides a detailed overview of the solubility of the parent compound, MCPA (4-chloro-2-methylphenoxyacetic acid), and a structurally related herbicide, dicamba, to offer a qualitative understanding of the potential solubility characteristics of this compound. Furthermore, this document outlines standardized experimental protocols for determining chemical solubility, which can be applied to this compound in a laboratory setting.

Introduction to this compound

This compound is the salt formed from the phenoxy herbicide MCPA and the organic base trolamine (triethanolamine). MCPA itself is a weak acid with low solubility in water. The formation of a salt with an amine, such as trolamine, is a common strategy to increase the aqueous solubility of acidic herbicides, which is particularly useful for the formulation of commercial herbicide products. While this enhances water solubility, the behavior of such salts in organic solvents is less well-documented. Understanding the solubility of this compound in organic solvents is crucial for various aspects of its lifecycle, including synthesis, formulation, quality control, and environmental fate studies.

Qualitative Solubility Assessment of this compound

In the absence of direct data, a qualitative assessment of this compound's solubility in organic solvents can be inferred from the properties of its constituent molecules and general chemical principles.

-

MCPA (Acid Form): The parent acid, MCPA, is a polar molecule containing a carboxylic acid group, an ether linkage, and a chlorinated aromatic ring. Its solubility in organic solvents is influenced by the polarity of the solvent.

-

Trolamine (Triethanolamine): Trolamine is a viscous organic compound that is both a tertiary amine and a triol. It is miscible with water and soluble in polar organic solvents like ethanol and acetone.[1][2][3] Its three hydroxyl groups contribute to its polarity and ability to form hydrogen bonds.

-

This compound Salt: The formation of the salt involves an acid-base reaction between the carboxylic acid of MCPA and the amine group of trolamine. This results in an ionic compound, the tris(2-hydroxyethyl)ammonium salt of MCPA. The solubility of this salt in organic solvents will be dictated by a balance of factors:

-

"Like Dissolves Like": The ionic nature of the salt suggests that it will have a higher affinity for polar solvents that can solvate the ions. Therefore, this compound is expected to be more soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) than in nonpolar solvents (e.g., hexane, toluene).

-

Hydrogen Bonding: The presence of hydroxyl groups on the trolamine cation and the carboxylate group on the MCPA anion allows for extensive hydrogen bonding with protic solvents.

-

Steric Hindrance: The bulky nature of both the MCPA anion and the trolamine cation may influence how effectively solvent molecules can pack around and solvate the ions, potentially limiting solubility even in some polar solvents.

-

Based on these principles, it is reasonable to predict that this compound will exhibit limited solubility in nonpolar organic solvents and greater solubility in polar organic solvents.

Solubility Data of Related Compounds

To provide a more concrete, albeit indirect, reference, the following tables summarize the available solubility data for MCPA acid and the structurally related herbicide, dicamba.

Table 1: Solubility of MCPA (Acid) in Organic Solvents at 20°C

| Organic Solvent | Solubility (mg/L) |

| Hexane | 323 |

| Not specified | 289300 |

Source: University of Hertfordshire, AERU[4]

Table 2: Solubility of Dicamba in Various Organic Solvents at 25°C

| Organic Solvent | Solubility ( g/100 mL) |

| Acetone | 126 |

| Carbon disulfide | 127 |

| Chloroform | 51.6 |

| Cyclohexanone | 91.6 |

| Diacetone alcohol | 91 |

| Dichloromethane | 26 |

| Dioxane | 118 |

| Ethanol | 92.2 |

| Heavy aromatic naphthanes | 5.2 |

| n-Heptane | 0.375 |

| Methanol | 137 |

| 1-Octanol | 68 |

| Tetrahydrofuran | 139 |

| Toluene | 13 |

| Xylene | 20.2 |

Source: PubChem[5]

The data for dicamba, another carboxylic acid herbicide, demonstrates a wide range of solubilities in different organic solvents, with higher solubility observed in more polar solvents like methanol, acetone, and ethanol.[5] This trend is likely to be broadly similar for this compound, although the absolute solubility values will differ.

Experimental Protocols for Solubility Determination

For researchers and scientists who need to determine the precise solubility of this compound in specific organic solvents, standardized methods should be employed. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted internationally.[6][7]

OECD Guideline 105: Water Solubility

While this guideline is for water solubility, the principles of the "Flask Method" are readily adaptable for organic solvents.[6][8]

Principle of the Flask Method: A given amount of the test substance is agitated in a specific volume of the chosen organic solvent at a constant temperature to achieve saturation. The concentration of the substance in the resulting saturated solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath with temperature control (e.g., ± 0.5 °C).

-

Glass flasks with stoppers.

-

Magnetic stirrers or a shaker.

-

Centrifuge (if necessary for phase separation).

-

Analytical instrumentation appropriate for the quantification of this compound (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry).

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and to determine the time required to reach equilibrium.

-

Main Test: a. Add an excess amount of this compound to a flask containing a known volume of the organic solvent. b. Seal the flask and place it in the constant temperature bath. c. Agitate the mixture for a predetermined time (based on the preliminary test, typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established. d. After reaching equilibrium, cease agitation and allow the mixture to stand at the test temperature for at least 24 hours to allow for the separation of undissolved material. e. If necessary, centrifuge the sample at the test temperature to facilitate the separation of the solid and liquid phases. f. Carefully withdraw an aliquot of the clear supernatant for analysis. g. Determine the concentration of this compound in the aliquot using a validated analytical method.

-

Replicates: The determination should be performed in at least duplicate.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRIETHANOLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. MCPA (Ref: BAS 009H) [sitem.herts.ac.uk]

- 5. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. filab.fr [filab.fr]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. laboratuar.com [laboratuar.com]

The Influence of pH on the Chemical Stability of MCPA-Trolamine Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role pH plays in the stability of aqueous solutions of MCPA-trolamine. MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide, is often formulated as a trolamine salt to enhance its solubility in water. The stability of these formulations is paramount to ensure consistent efficacy and to minimize the formation of degradation products. This document synthesizes available scientific literature to detail the degradation pathways of MCPA, present quantitative data on its stability at various pH levels, and provide detailed experimental protocols for assessing the stability of this compound solutions.

Introduction

MCPA is a selective, systemic herbicide used to control broadleaf weeds in a variety of agricultural and non-crop settings. Its mode of action is as an auxin mimic, leading to uncontrolled growth and eventual death of susceptible plants. For effective application, MCPA is commonly formulated as a water-soluble salt, with the trolamine salt being a prevalent choice due to its high water solubility and stability under certain conditions.

The pH of the aqueous solution is a master variable controlling the chemical stability of many pesticides, including MCPA. The primary abiotic degradation pathway for many agrochemicals in aqueous environments is hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often highly dependent on the pH of the solution. Understanding the pH-stability profile of this compound is therefore essential for:

-

Formulation Development: To create stable and effective herbicide products with a long shelf-life.

-

Quality Control: To establish acceptable pH ranges for manufacturing and storage.

-

Environmental Fate Assessment: To predict the persistence and degradation of MCPA in various aquatic environments.

-

Analytical Method Development: To design robust stability-indicating analytical methods.

This guide will delve into the specifics of how acidic, neutral, and alkaline conditions affect the integrity of the MCPA molecule in trolamine salt solutions.

Chemical Structure and Properties of MCPA and Trolamine

MCPA (2-methyl-4-chlorophenoxyacetic acid)

-

Chemical Formula: C₉H₉ClO₃

-

Molar Mass: 200.62 g/mol

-

Appearance: White to light brown crystalline solid

-

pKa: 3.07

Trolamine (Triethanolamine)

-

Chemical Formula: C₆H₁₅NO₃

-

Molar Mass: 149.19 g/mol

-

Appearance: Viscous, colorless to pale yellow liquid

-

pKa: 7.74

In an this compound solution, the acidic MCPA molecule donates a proton to the basic trolamine, forming an ion pair. This salt formation significantly increases the water solubility of MCPA.

Effect of pH on the Stability of MCPA

The stability of the MCPA molecule is influenced by the pH of the aqueous solution. The primary degradation pathway susceptible to pH variation is the hydrolysis of the ether linkage.

Degradation Pathways

The main degradation product of MCPA in aqueous solutions is 4-chloro-2-methylphenol (MCP) .[1] This is formed through the cleavage of the ether bond connecting the phenoxy group to the acetic acid side chain. Under certain conditions, further degradation of MCP can occur.

The general degradation pathway is illustrated below:

Caption: General hydrolysis pathway of this compound.

Quantitative Stability Data

Scientific literature on the comprehensive pH-rate profile for the hydrolysis of this compound is limited. However, studies on MCPA and its ester derivatives provide valuable insights into its stability.

A key finding from a World Health Organization (WHO) report on MCPA in drinking water states that MCPA was not found to be hydrolyzed at a neutral pH (pH 7.0) when heated for 13 days at 34–35 °C.[2] This indicates a high degree of stability for the MCPA molecule under neutral conditions.

The table below summarizes the available stability information for MCPA in aqueous solutions.

| pH Range | Condition | Stability of MCPA | Half-life (t½) | Reference |

| Acidic (pH < 5) | General | Expected to be relatively stable. Reaction with strong acids may cause precipitation of the free acid form of MCPA. | Data not available | General knowledge |

| Neutral (pH 5 - 7) | 34-35 °C for 13 days | Stable, no hydrolysis observed. | Not applicable | [2] |

| Alkaline (pH > 7) | General | Increased potential for hydrolysis, especially at higher pH values. Strong alkali can lead to the release of dimethylamine vapor from dimethylamine salts of MCPA, and similar reactions are possible with trolamine salts. | Data not available | General knowledge |

| pH 9 | MCPA-EHE | Hydrolysis observed. | < 117 hours |

Note: The data for pH 9 pertains to an ester of MCPA and should be considered as an indicator of the general trend for the MCPA molecule, not a direct measure of this compound stability. Further studies are required to establish a complete pH-rate profile for this compound.

Experimental Protocols for Stability Assessment

To accurately determine the effect of pH on the stability of an this compound solution, a well-designed stability study is essential. The following protocols are based on established guidelines, such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".[4]

Experimental Workflow

The general workflow for assessing the pH stability of this compound is as follows:

Caption: Workflow for pH stability testing.

Preparation of Buffered Solutions

Prepare sterile aqueous buffer solutions at the following pH values:

-

pH 4.0: Citrate buffer

-

pH 7.0: Phosphate buffer

-

pH 9.0: Borate buffer

All buffers should be prepared using high-purity water and sterilized by filtration through a 0.22 µm membrane filter.

Sample Preparation and Incubation

-

Prepare a stock solution of this compound in high-purity water at a known concentration.

-

Add a small aliquot of the stock solution to each of the sterile buffer solutions (pH 4, 7, and 9) to achieve the desired final concentration. The final concentration should be well below the solubility limit and ideally allow for at least 10% degradation to be accurately measured.

-

Dispense the solutions into sterile, sealed containers (e.g., amber glass vials with PTFE-lined caps) to protect from light and microbial contamination.

-

Incubate the samples at a constant temperature, for example, 25 °C or under accelerated conditions (e.g., 40 °C).

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each pH solution for analysis.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent MCPA from its degradation products, primarily MCP. The following is a representative HPLC-UV method that can be adapted and validated for this purpose.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the ionization state of MCPA is controlled. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm or 280 nm

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies (acidic, alkaline, oxidative, and photolytic stress) to demonstrate that the degradation products are well-resolved from the parent MCPA peak.

Forced Degradation Protocol:

-

Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60 °C for a specified period.

-

Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60 °C for a specified period.

-

Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

-

Photolytic Degradation: Expose the this compound solution to UV light.

Analyze the stressed samples using the developed HPLC method to confirm peak purity and resolution between MCPA and any formed degradation products.

Data Analysis and Interpretation

The concentration of MCPA at each time point for each pH is determined from the HPLC analysis. The degradation kinetics can be modeled, typically assuming first-order kinetics.

The first-order rate constant (k) is calculated from the slope of the natural logarithm of the concentration versus time plot:

ln(Ct) = ln(C0) - kt

Where:

-

Ct is the concentration of MCPA at time t

-

C0 is the initial concentration of MCPA

-

k is the first-order rate constant

The half-life (t½) is then calculated as:

t½ = 0.693 / k

A pH-rate profile can be generated by plotting the logarithm of the rate constant (log k) against the pH. This will visually represent the pH at which the this compound solution is most stable.

Conclusion

The experimental protocols provided in this guide offer a robust framework for researchers and formulation scientists to conduct their own stability studies and generate specific data for their formulations. A validated stability-indicating HPLC method is indispensable for accurately assessing the degradation of MCPA and ensuring the quality and efficacy of the final product. Further research to establish a detailed pH-rate profile for this compound would be a valuable contribution to the scientific literature.

References

Degradation of MCPA-Trolamine in Soil and Water: A Technical Guide

Abstract

MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide for the control of broad-leaf weeds, is often formulated as a trolamine salt to enhance its solubility and efficacy. Understanding the environmental fate of MCPA-trolamine, which readily dissociates to the active MCPA acid anion in the environment, is critical for assessing its ecological impact and ensuring water safety. This technical guide provides an in-depth overview of the degradation pathways of MCPA in soil and water, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the transformation processes. This document is intended for researchers, environmental scientists, and regulatory professionals.

Introduction

MCPA is a selective and systemic herbicide that functions as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1][2] Its high water solubility and relatively low adsorption to soil particles contribute to its potential for transport into surface and groundwater bodies.[3][4] The degradation of MCPA in the environment is a complex process governed by a combination of biotic and abiotic factors. In soil, microbial activity is the primary driver of degradation, whereas in water, photochemical processes play a more significant role. The rate and pathway of degradation are influenced by a multitude of environmental variables, including soil type, organic matter content, temperature, pH, and the presence of other substances.[2][3]

Degradation in Soil

The persistence of MCPA in soil is relatively short under favorable conditions, with its degradation being primarily a biological process.

Microbial Degradation

The breakdown of MCPA in soil is predominantly mediated by a diverse range of microorganisms, including bacteria and fungi.[2][5] The process is significantly faster under aerobic conditions, while in anaerobic environments, degradation is negligible, which can lead to the persistence of MCPA in saturated soils.[3] The initial and rate-limiting step in the bacterial degradation of MCPA is the cleavage of the ether bond, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene or related genes.[6][7][8] This initial transformation yields 4-chloro-2-methylphenol (CMP), which is the principal metabolite.[2][9] Further microbial activity can lead to the complete mineralization of the compound to carbon dioxide and water. The abundance and activity of MCPA-degrading microbial communities are influenced by soil properties such as organic matter content, pH, and temperature.[3]

Factors Influencing Soil Degradation

Several factors can influence the rate of MCPA degradation in soil:

-

Oxygen Availability: Aerobic conditions are crucial for rapid microbial degradation.[3]

-

Soil Type and Organic Matter: Soils with higher organic carbon content tend to exhibit increased sorption of MCPA, which can sometimes limit its availability for microbial degradation. However, organic matter also supports a more active microbial community, which can enhance the degradation rate.[10]

-

Temperature and pH: Optimal temperature and pH ranges for microbial activity will accelerate MCPA breakdown. Lower temperatures and acidic pH are known to increase its persistence.[2][9]

-

Moisture Content: Soil moisture affects both microbial activity and the availability of MCPA to microorganisms.

-

Presence of Other Chemicals: Co-application of certain fungicides has been shown to retard the degradation of MCPA in soil.[6]

Degradation in Water

In aquatic environments, the degradation of MCPA is influenced by both biotic and abiotic processes, with photolysis playing a key role.

Photochemical Degradation (Photolysis)

MCPA can be degraded by direct exposure to sunlight in a process known as photolysis.[3] The photolytic half-life of MCPA in aqueous solutions can vary from days to weeks depending on factors like water clarity, depth, and the intensity of solar radiation.[11] The primary breakdown product of MCPA photolysis is 4-chloro-2-methylphenol (4-C2MP).[12] The presence of other substances in the water, such as dissolved organic matter and nitrates, can influence the rate of photodegradation by either inhibiting it through light screening or promoting it through photosensitization reactions.[13] Advanced oxidation processes, such as those involving UV light in combination with hydrogen peroxide (UV/H₂O₂) or ozone (O₃), have been shown to be effective in degrading MCPA in water treatment scenarios.[14][15]

Hydrolysis and Microbial Degradation in Water

MCPA is stable to hydrolysis at neutral pH.[11] While microbial degradation also occurs in water, it is generally considered a slower process compared to photolysis in sunlit surface waters. In dark conditions, such as in groundwater or deep water bodies, microbial degradation becomes the more dominant pathway.[11]

Quantitative Degradation Data

The degradation rate of MCPA is typically expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize reported DT₅₀ values for MCPA under various conditions.

Table 1: MCPA Degradation Half-Life (DT₅₀) in Soil

| Soil Type | Horizon | Temperature (°C) | DT₅₀ (days) | Reference |

| Sandy | Ap | 25 | 6.9 | [2] |

| Sandy | BwC | 25 | 20.1 | [2] |

| Sandy | C | 25 | 85.8 | [2] |

| Loamy | Ap | 25 | 1.5 | [2] |

| Loamy | E | 25 | 8.7 | [2] |

| Loamy | Bt | 25 | 27.6 | [2] |

| Loess | Ap | 25 | 4.3 | [2] |

| Loess | Bw | 25 | 13.0 | [2] |

| Loess | BwC | 25 | 34.2 | [2] |

| Chernozem | - | Laboratory | 2.2 | [10] |

| Regosol | - | Laboratory | 11.7 | [10] |

| Various | Field | - | 7 - 60 | [3] |

Table 2: MCPA Degradation Half-Life (DT₅₀) in Water

| Water Type | Conditions | DT₅₀ (days) | Reference |

| River Water | Natural sunlight (autumn) | ~14 | [3] |

| Aqueous Solution (pH 8.3) | Sunlight | 20 - 24 | [11] |

| Rice Paddy Water | Dark, microbial degradation | 13 | [11] |

Experimental Protocols

Soil Degradation Study

A common method to assess MCPA degradation in soil involves laboratory incubation studies.

-

Soil Collection and Preparation: Collect soil from the desired location and horizon. Sieve the soil to remove large debris and homogenize it. Characterize the soil for properties such as texture, organic carbon content, and pH.

-

Spiking: A stock solution of MCPA (often radiolabeled, e.g., with ¹⁴C, for easier tracking) is prepared in a suitable solvent. The stock solution is added to the soil to achieve the desired initial concentration. The solvent is allowed to evaporate.

-

Incubation: The spiked soil is brought to a specific moisture level and incubated in the dark at a constant temperature (e.g., 20°C or 25°C). Aerobic conditions are maintained.

-

Sampling: At regular intervals, soil subsamples are taken for analysis.

-

Extraction: MCPA and its metabolites are extracted from the soil samples using an appropriate solvent, such as an acetonitrile/water mixture, often with pH adjustment to ensure efficient extraction.[10]

-

Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[16][17]

-

Data Analysis: The concentration of MCPA over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and the DT₅₀.

Water Photodegradation Study

-

Solution Preparation: Prepare an aqueous solution of MCPA in purified water or a natural water sample. The pH of the solution should be controlled.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). Control samples are kept in the dark to assess for any non-photochemical degradation.

-

Sampling: Aliquots of the solution are taken at various time points during irradiation.

-

Analysis: The concentration of MCPA and its photoproducts in the samples is determined, typically by HPLC-UV or LC-MS/MS.[14]

-

Data Analysis: The rate of disappearance of MCPA is used to calculate the photodegradation quantum yield and the environmental half-life under specific light conditions.

Soil Column Leaching Study

This experiment simulates the movement of MCPA through the soil profile.

-

Column Packing: A glass or PVC column is uniformly packed with the soil to be tested.[10][18]

-

Saturation and Equilibration: The soil column is saturated with a solution, typically 0.01 M CaCl₂, to establish a steady flow and mimic soil solution ionic strength.[18]

-

Herbicide Application: A known amount of MCPA is applied to the top of the soil column.[10]

-

Leaching: A simulated rainfall, again often using 0.01 M CaCl₂, is applied to the top of the column at a constant rate.[10]

-

Leachate Collection: The liquid that passes through the column (the leachate) is collected in fractions over time.

-

Soil Sectioning: At the end of the experiment, the soil column is sectioned into segments by depth.[18]

-

Analysis: Both the leachate fractions and the soil segments are extracted and analyzed for MCPA and its metabolites to determine the extent of leaching and the distribution of the chemical in the soil profile.[10]

Degradation Pathway Visualizations

The following diagrams illustrate the key degradation pathways of MCPA in soil and water.

Caption: Microbial degradation pathway of MCPA in soil.

Caption: Photochemical degradation pathways of MCPA in water.

Caption: Experimental workflow for a soil degradation study.

Conclusion

The degradation of this compound in the environment is a multifaceted process that is highly dependent on the specific environmental compartment. In soil, biotic degradation by microorganisms under aerobic conditions is the most significant pathway, leading to a relatively short persistence under favorable conditions. In water, abiotic degradation through photolysis is a key mechanism for its removal from sunlit surface waters. The data and protocols presented in this guide provide a framework for understanding and investigating the environmental fate of this widely used herbicide. Continued research is necessary to further elucidate the influence of complex environmental matrices and the potential for the formation of various transformation products under different conditions.

References

- 1. indianecologicalsociety.com [indianecologicalsociety.com]

- 2. pjoes.com [pjoes.com]

- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 4. sourcetotap.eu [sourcetotap.eu]

- 5. Succession of bacterial and fungal 4-chloro-2-methylphenoxyacetic acid degraders at the soil-litter interface [pubmed.ncbi.nlm.nih.gov]

- 6. journals.pan.pl [journals.pan.pl]

- 7. Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pjoes.com [pjoes.com]

- 11. cdn.who.int [cdn.who.int]

- 12. researchgate.net [researchgate.net]

- 13. Effect of dissolved organic compounds on the photodegradation of the herbicide MCPA in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidation of MCPA and 2,4-D by UV radiation, ozone, and the combinations UV/H2O2 and O3/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Toxicological Profile of MCPA-Trolamine on Non-Target Organisms: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of MCPA-trolamine on non-target organisms. MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used phenoxy herbicide. The trolamine salt of MCPA is one of its common formulations. In the environment, this compound rapidly dissociates into the MCPA acid and trolamine. Consequently, the toxicological properties of MCPA acid are considered representative of the effects of its trolamine salt. This document summarizes the available quantitative toxicity data, details the experimental protocols for key toxicological studies, and visualizes potential mechanisms of toxicity in non-target organisms.

Introduction

MCPA is a selective, systemic herbicide used for the control of broadleaf weeds in various agricultural and non-agricultural settings. Its mode of action in target plants is as a synthetic auxin, leading to uncontrolled growth and subsequent death. While effective in its intended purpose, the potential impact on non-target organisms is a critical aspect of its environmental risk assessment. This guide focuses on the toxicological effects of MCPA, with the understanding that the data is largely derived from studies on MCPA acid and other salt formulations, which are relevant to this compound due to its rapid dissociation in the environment.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of MCPA to a range of non-target organisms. The data is primarily for MCPA acid, which is the environmentally relevant form.

Table 1: Acute Toxicity of MCPA to Non-Target Organisms

| Organism Group | Species | Endpoint | Value (mg/L or mg/kg bw) | Reference |

| Aquatic Invertebrates | Daphnia magna (Water flea) | 48h EC50 (Immobilisation) | >100 | [1] |

| Fish | Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | 117 - 232 | [2] |

| Lepomis macrochirus (Bluegill sunfish) | 96h LC50 | >100 | ||

| Birds | Colinus virginianus (Bobwhite quail) | Oral LD50 | 377 | [2] |

| Mammals | Rat | Oral LD50 | 700 - 1160 | [2] |

| Rabbit | Dermal LD50 | >4000 | [2] | |

| Bees | Apis mellifera (Honeybee) | Oral LD50 | 104 µ g/bee | [2] |

| Apis mellifera (Honeybee) | Contact LD50 | >100 µ g/bee | ||

| Earthworms | Eisenia fetida | 14d LC50 (in soil) | 335 |

Table 2: Chronic Toxicity of MCPA to Non-Target Organisms

| Organism Group | Species | Endpoint | Value (mg/L or mg/kg bw/day) | Reference |

| Fish | Pimephales promelas (Fathead minnow) | 32d NOEC (Growth) | 15.6 | |

| Birds | Anas platyrhynchos (Mallard duck) | Dietary LC50 (5-day) | >5620 ppm | |

| Mammals | Rat | 90-day NOAEL (Systemic toxicity) | 5.6 |

NOEC: No Observed Effect Concentration NOAEL: No Observed Adverse Effect Level

Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key acute toxicity tests.

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to daphnids (Daphnia magna).

-

Test Organisms: Young daphnids, less than 24 hours old at the start of the test.

-

Test Duration: 48 hours.

-

Test Conditions: The daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system. Temperature is maintained at 20 ± 1°C, with a 16-hour light and 8-hour dark cycle.

-

Endpoint: The primary endpoint is the median effective concentration (EC50) that causes immobilisation in 50% of the daphnids after 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: The EC50 is calculated using probit analysis or other suitable statistical methods.

Fish Acute Toxicity Test (OECD 203)

This test assesses the acute lethal toxicity of a substance to fish.

-

Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio).

-

Test Duration: 96 hours.

-

Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen levels are monitored and maintained within species-specific optimal ranges.

-

Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

-

Data Analysis: The LC50 is determined by statistical methods such as probit analysis.

Avian Acute Oral Toxicity Test (based on OECD 223)

This test determines the acute oral toxicity of a substance to birds.

-

Test Organisms: Commonly tested species are the bobwhite quail (Colinus virginianus) and the mallard duck (Anas platyrhynchos).

-

Test Administration: The test substance is administered as a single oral dose, typically via gavage or in a capsule.

-

Observation Period: Birds are observed for at least 14 days.

-

Endpoint: The median lethal dose (LD50), the dose that is lethal to 50% of the test birds, is the primary endpoint.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214)

These tests evaluate the acute toxicity of a substance to honeybees through contact and oral exposure.

-

Test Organisms: Adult worker honeybees (Apis mellifera).

-

Contact Toxicity (OECD 214): A single dose of the test substance is applied topically to the dorsal thorax of the bees.

-

Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.

-

Test Duration: Typically 48 to 96 hours.

-

Endpoint: The median lethal dose (LD50) for contact toxicity and the median lethal concentration (LC50) or dose (LD50) for oral toxicity are determined.

-

Data Analysis: The LD50 or LC50 is calculated using statistical methods.

Earthworm Acute Toxicity Test (OECD 207)

This test assesses the acute toxicity of a substance to earthworms in artificial soil.

-

Test Organisms: The compost worm Eisenia fetida is a commonly used species.

-

Test Setup: Earthworms are exposed to the test substance mixed into an artificial soil substrate.

-

Test Duration: 14 days.

-

Endpoint: The primary endpoint is the median lethal concentration (LC50) in soil that causes mortality in 50% of the earthworms.

-

Data Analysis: The LC50 is determined using probit analysis or similar statistical models.

Mechanisms of Toxicity in Non-Target Organisms

The primary mode of action of MCPA in plants is as a synthetic auxin. In non-target animals, the mechanisms of toxicity are less well-defined but are thought to involve several pathways, including oxidative stress, neurotoxicity, and endocrine disruption.

Oxidative Stress

Exposure to MCPA has been shown to induce oxidative stress in various non-target organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense systems to detoxify these reactive intermediates.

Caption: Postulated pathway of MCPA-induced oxidative stress in non-target organisms.

Neurotoxicity

Some studies suggest that phenoxy herbicides like MCPA may exert neurotoxic effects. The exact mechanisms are not fully elucidated but may involve interference with neurotransmitter systems or direct damage to neuronal cells.

Caption: Potential mechanisms of MCPA-induced neurotoxicity in animals.

Endocrine Disruption

There is growing concern about the potential for various environmental chemicals, including some herbicides, to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Caption: Conceptual workflow of potential endocrine-disrupting actions of MCPA.

Conclusion

The toxicological profile of this compound on non-target organisms is primarily understood through the lens of its rapid dissociation to MCPA acid. The available data indicate that MCPA is of low to moderate acute toxicity to most non-target terrestrial and aquatic animals. However, sublethal effects and the potential for long-term impacts, particularly through mechanisms like oxidative stress, neurotoxicity, and endocrine disruption, warrant further investigation. The standardized experimental protocols outlined in this guide provide a framework for consistent and comparable toxicological evaluation. Future research should focus on elucidating the specific molecular mechanisms of MCPA toxicity in non-target animals to better inform risk assessments and regulatory decisions.

References

An In-depth Technical Guide on the Herbicidal Activity of MCPA-trolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide widely utilized for the post-emergent control of broadleaf weeds in various agricultural and non-crop settings. Its efficacy is often enhanced through formulation as an amine salt, which improves its solubility and handling characteristics. This technical guide provides a comprehensive review of the herbicidal activity of MCPA when formulated with trolamine (also known as triethanolamine). While specific quantitative data for the trolamine salt of MCPA is limited in publicly available literature, this guide synthesizes information from studies on various MCPA amine salts to present a thorough understanding of its mechanism of action, herbicidal efficacy, and the experimental protocols used for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the development and assessment of herbicidal formulations.

Mechanism of Action

MCPA is a synthetic auxin, a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). These herbicides disrupt normal plant growth processes in susceptible broadleaf weeds, leading to their eventual death. The trolamine component in the formulation acts as a salt-forming agent, increasing the solubility and potentially aiding in the absorption of the active ingredient into the plant tissue.

The proposed signaling pathway for MCPA-trolamine's herbicidal action is as follows:

An In-depth Technical Guide to the Interaction of MCPA-Trolamine with Soil Organic Matter

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA (4-chloro-2-methylphenoxyacetic acid) is a selective, systemic phenoxy herbicide widely used for the control of broadleaf weeds in agriculture.[1] It is commonly formulated as a trolamine salt (MCPA-trolamine) to enhance its solubility and ease of application. Upon application to soil, the trolamine salt is expected to dissociate, releasing the MCPA anion, which is the active herbicidal entity. The environmental fate of MCPA, including its persistence, mobility, and bioavailability, is intricately linked to its interactions with soil components, particularly soil organic matter (SOM).

This technical guide provides a comprehensive overview of the complex interactions between MCPA and SOM. It is intended for researchers and scientists involved in environmental science, soil science, and pesticide development. The guide details the sorption, desorption, and degradation processes, presents quantitative data from various studies, outlines experimental protocols for assessing these interactions, and provides visual representations of the key processes.